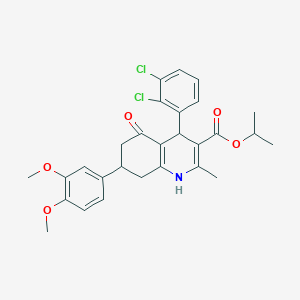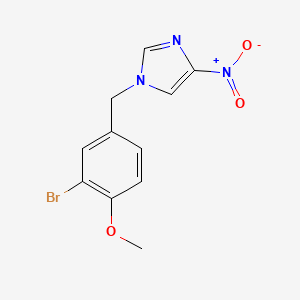
5-Benzoyl-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoperazine , is a complex organic compound. Its chemical structure features a diazinane ring with a trifluoromethyl group, hydroxy, and methoxy substituents. Trifluoperazine has been studied for its pharmacological properties and applications.
準備方法
Synthetic Routes:
Acylation of 4-Hydroxy-3-methoxybenzaldehyde: Trifluoperazine can be synthesized by acylating 4-hydroxy-3-methoxybenzaldehyde with benzoyl chloride. The reaction occurs under basic conditions, forming the benzoylated intermediate.
Ring Closure and Trifluoromethylation: The benzoylated intermediate undergoes cyclization to form the diazinane ring. Trifluoromethylation is achieved using a trifluoromethylating agent (e.g., CF₃I or CF₃SO₂Cl).
Industrial Production:
Trifluoperazine is produced on an industrial scale using optimized synthetic routes. The process involves purification steps to obtain high-purity material suitable for pharmaceutical use.
化学反応の分析
Trifluoperazine participates in various chemical reactions:
Oxidation: It can be oxidized to form a corresponding quinone derivative.
Reduction: Reduction of the diazinane ring leads to the formation of a dihydro derivative.
Substitution: Nucleophilic substitution reactions occur at the trifluoromethyl group.
科学的研究の応用
Trifluoperazine has diverse applications:
Psychopharmacology: Originally developed as an antipsychotic, it acts as a dopamine receptor antagonist.
Anticancer Research: Studies explore its potential as an anticancer agent due to its effects on cell proliferation and apoptosis.
Neuroprotection: Trifluoperazine may protect neurons from oxidative stress and excitotoxicity.
Ion Channel Modulation: It interacts with calcium channels and potassium channels.
作用機序
Trifluoperazine’s mechanism involves:
Dopamine Receptor Blockade: It antagonizes D₂ receptors, affecting neurotransmission.
Calcium Channel Inhibition: Modulating intracellular calcium levels.
Autophagy Regulation: Influencing autophagic processes.
類似化合物との比較
Trifluoperazine is unique due to its trifluoromethyl group and diazinane ring. Similar compounds include:
Fluphenazine: Another antipsychotic with a similar structure.
Chlorpromazine: A phenothiazine-based antipsychotic.
特性
分子式 |
C19H17F3N2O5 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
5-benzoyl-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C19H17F3N2O5/c1-29-13-9-11(7-8-12(13)25)15-14(16(26)10-5-3-2-4-6-10)18(28,19(20,21)22)24-17(27)23-15/h2-9,14-15,25,28H,1H3,(H2,23,24,27) |
InChIキー |
QPBZUNMZVMIAIG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631820.png)
![Ethyl 6,8-dimethyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11631824.png)
![(5E)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11631833.png)

![3-(4-Bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11631844.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B11631850.png)
![2-Amino-1-(4-bromo-2-fluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631854.png)
![7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631857.png)
![(6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631861.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631864.png)
![2-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B11631868.png)
![N-(4-chlorophenyl)-2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11631874.png)

![3-(3-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631890.png)
